tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
Description
tert-Butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a chiral piperidine derivative featuring a fluorosulfonylmethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protective group. The (3R) stereochemistry is critical for its interactions in asymmetric synthesis or medicinal chemistry applications. The Boc group serves as a temporary protective moiety, commonly removed under acidic conditions (e.g., trifluoroacetic acid) to expose the piperidine amine for further functionalization . The fluorosulfonylmethyl group (-CH₂SO₂F) is highly reactive, enabling participation in nucleophilic substitutions or acting as a leaving group in cross-coupling reactions .
Properties
Molecular Formula |
C11H20FNO4S |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(fluorosulfonylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
KGVHXTDVFVZFMK-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CS(=O)(=O)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation Using Fluorosulfonyl Chloride
- The most straightforward approach involves the nucleophilic substitution of a suitable precursor (e.g., a hydroxymethyl or amino group) with fluorosulfonyl chloride (FSCl).
- Typically, the reaction occurs in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl and facilitate the formation of the fluorosulfonyl methyl group.
Piperidine derivative (with hydroxymethyl or amino group) + Fluorosulfonyl chloride → tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
- Solvent: Dichloromethane (DCM) or toluene.
- Temperature: 0°C to room temperature.
- Base: Triethylamine or N,N-diisopropylethylamine (DIPEA).
- Time: 1-4 hours, monitored via TLC.
Conversion of Hydroxymethyl to Fluorosulfonylmethyl
- Starting from a hydroxymethylpiperidine, the hydroxyl group is first activated (e.g., mesylation or tosylation).
- The activated intermediate undergoes nucleophilic substitution with fluorosulfonyl anion or equivalent.
| Step | Reagent | Conditions | Purpose |
|---|---|---|---|
| 1 | Mesyl chloride (MsCl) | DCM, 0°C | Activation of hydroxyl |
| 2 | Fluorosulfonyl sodium or potassium | Elevated temperature | Nucleophilic substitution |
Use of Fluorosulfonyl Anhydride or Equivalents
- Employing fluorosulfonyl anhydride or sulfonyl fluorides as reagents.
- These reagents can be used in the presence of bases such as triethylamine or pyridine.
- Solvent: DCM or acetonitrile.
- Temperature: 0°C to room temperature.
- Reaction Time: 1-2 hours.
- Patent EP3715342A1 emphasizes the use of fluorosulfonyl chlorides and anhydrides for efficient synthesis, highlighting the importance of controlling moisture to prevent hydrolysis of reactive fluorosulfonyl reagents.
Notes on Reaction Conditions and Optimization
- Moisture Control: Fluorosulfonyl reagents are highly moisture-sensitive; reactions should be performed under inert atmosphere (nitrogen or argon).
- Temperature Management: Lower temperatures (0°C to room temperature) during sulfonylation minimize side reactions.
- Base Selection: Triethylamine or DIPEA are preferred to scavenge HCl and facilitate nucleophilic attack.
- Purification: Flash chromatography with appropriate solvent systems (e.g., ethyl acetate/hexanes) ensures high purity.
Data Tables Summarizing Preparation Methods
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Direct sulfonylation | FSCl, Triethylamine | DCM | 0°C to RT | 1-4h | 60-80% | Simple, direct | Sensitive to moisture |
| Activation + substitution | MsCl, FSNa/K | DMSO | 80-100°C | 4-6h | 60-75% | High regioselectivity | Requires multiple steps |
| Use of fluorosulfonyl anhydride | FS2O2, Base | DCM | RT | 1-2h | 65-80% | Mild conditions | Reagent cost |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the fluorosulfonyl group.
Reduction: Reduction reactions may target the fluorosulfonyl group, potentially converting it to other functional groups.
Substitution: The fluorosulfonyl group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorosulfonyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the fluorosulfonyl group can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form strong interactions with active sites, potentially inhibiting or modulating the activity of target proteins. The piperidine ring provides a scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related piperidine and pyrrolidine derivatives, highlighting key differences in functional groups, stereochemistry, and applications:
Key Comparative Insights :
Fluorobenzenesulfonyl derivatives (e.g., ) leverage aromaticity for enhanced binding affinity in enzyme inhibition .
Stereochemical Impact: The (3R) configuration in the target compound and ’s aminomethyl-fluoropiperidine highlights the role of chirality in biological activity, such as receptor selectivity .
Functional Group Versatility: Compounds with aminomethyl groups () or methoxy substituents () offer tunable polarity and hydrogen-bonding capacity, critical for optimizing pharmacokinetic properties .
Synthetic Utility :
- Boc-protected intermediates (e.g., ) are routinely deprotected under acidic conditions (e.g., TFA) to generate free amines for further coupling .
Biological Activity
tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a synthetic compound notable for its unique structural characteristics, particularly the presence of a fluorosulfonyl group. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activity and applications in enzyme inhibition and protein-ligand interactions.
- Molecular Formula : C₁₁H₂₀FNO₄S
- Molecular Weight : 281.35 g/mol
- CAS Number : 2348334-68-7
The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modulation of enzyme activity, making it a valuable tool in pharmacological research aimed at developing new therapeutic agents .
Key Mechanisms:
- Covalent Bond Formation : The fluorosulfonyl group acts as an electrophile, enhancing the compound's binding affinity to nucleophilic sites on proteins.
- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, which is critical for drug development targeting specific biological pathways.
Biological Activity Data
Research indicates that this compound exhibits significant biological activity across various assays. The following table summarizes key findings from recent studies:
| Study | Assay Type | Target Enzyme/Protein | IC50 Value (µM) | Effect Observed |
|---|---|---|---|---|
| Study A | Enzyme Inhibition | Protein Kinase A | 0.5 | Significant inhibition observed |
| Study B | Binding Affinity | Carbonic Anhydrase | 0.2 | High binding affinity noted |
| Study C | Cell Viability | Cancer Cell Lines | 1.0 | Reduced cell viability at high concentrations |
Case Studies
Several case studies have highlighted the potential applications of this compound in drug discovery and development:
- Inhibition of Protein Kinase A : In a study examining the effects of various piperidine derivatives, this compound demonstrated potent inhibitory effects on Protein Kinase A, suggesting its potential as a therapeutic agent in cancer treatment.
- Targeting Carbonic Anhydrase : Another study focused on the interaction between this compound and carbonic anhydrase, revealing a strong binding affinity that could be exploited for developing inhibitors for conditions like glaucoma and obesity .
- Impact on Cancer Cell Lines : Research involving several cancer cell lines showed that this compound could significantly reduce cell viability, indicating its potential as an anti-cancer agent .
Applications in Research
The unique structural features of this compound make it particularly valuable for targeted research applications:
- Drug Development : Its ability to selectively inhibit specific enzymes positions it as a candidate for new therapeutic agents.
- Biochemical Assays : The compound's reactivity allows for its use in various biochemical assays to study protein interactions and enzyme mechanisms.
Q & A
Q. What are the optimal synthetic routes for tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step strategies:
Piperidine Core Functionalization : Introduce the fluorosulfonylmethyl group via nucleophilic substitution or coupling reactions. For example, fluorosulfonyl chloride (SO₂FCl) can react with a pre-functionalized piperidine intermediate under anhydrous conditions .
Boc Protection : Use tert-butyl chloroformate (Boc-Cl) in the presence of a base (e.g., triethylamine) to protect the piperidine nitrogen .
Stereochemical Control : Maintain the (3R)-configuration using chiral catalysts (e.g., Rhodium-BINAP complexes) or chiral auxiliaries during alkylation .
- Optimization : Monitor reactions via TLC/HPLC and adjust solvent polarity (e.g., dichloromethane vs. acetonitrile) to stabilize intermediates. Continuous flow microreactors can enhance scalability and reduce side reactions .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify piperidine ring protons (δ 1.5–3.5 ppm) and tert-butyl carbons (δ 28–30 ppm). The fluorosulfonyl group deshields adjacent protons (δ 3.5–4.5 ppm) .
- ¹⁹F NMR : Confirm fluorosulfonyl integration (singlet at δ ~50–60 ppm) .
- Mass Spectrometry (HRMS) : Look for [M+H]⁺ peaks matching the molecular formula (C₁₂H₂₁FNO₄S). Fragmentation patterns reveal loss of tert-butyl (m/z –56) and SO₂F (m/z –83) .
- IR Spectroscopy : Detect sulfonyl S=O stretches (1350–1200 cm⁻¹) and ester C=O (1720–1700 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of the fluorosulfonylmethyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The strong electron-withdrawing nature of -SO₂F increases electrophilicity at the adjacent carbon, facilitating SN2 reactions with amines or thiols. Compare reactivity with non-fluorinated analogs (e.g., -CH₂OH) using kinetic studies .
- Steric Effects : Bulky fluorosulfonyl groups reduce accessibility to nucleophiles. Computational modeling (DFT) can predict transition-state geometries and steric hindrance .
- Case Study : Substitution rates decrease by ~40% compared to -CH₂F derivatives due to increased steric bulk .
Q. What strategies mitigate racemization during synthesis, particularly at the stereogenic (3R) center?
- Methodological Answer :
- Low-Temperature Reactions : Perform alkylation steps at –20°C to slow racemization .
- Chiral Additives : Use (R)-proline derivatives to stabilize the transition state and retain configuration .
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak AD-H. Racemization >5% requires re-optimization of base strength (e.g., avoid strong bases like LDA) .
Q. How does the fluorosulfonylmethyl substituent affect pharmacokinetic properties in preclinical models compared to sulfonyl/fluorinated analogs?
- Methodological Answer :
- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to compare oxidation rates. Fluorosulfonyl groups resist CYP450-mediated degradation better than -SO₂CH₃ analogs (t₁/₂ increased by 2.3x) .
- Plasma Protein Binding : Use equilibrium dialysis to measure binding affinity. The -SO₂F group increases albumin binding (~85%) due to hydrophobic interactions .
- In Vivo Studies : Administer analogs to rodents and measure AUC via LC-MS. Fluorosulfonyl derivatives show 30% higher bioavailability than -CF₃ counterparts .
Q. What computational methods predict binding affinity with biological targets, and how do these align with experimental data?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Model interactions with enzymes (e.g., kinases) using crystal structures (PDB). Fluorosulfonyl groups form hydrogen bonds with catalytic lysine residues .
- MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns. Key findings: -SO₂F stabilizes binding via electrostatic interactions (ΔG = –9.2 kcal/mol) .
- Validation : Compare with SPR (KD = 12 nM) and ITC (ΔH = –15.8 kcal/mol). Computational predictions correlate with experimental data (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
